5,7-Difluoro-3H-indol-2-amine

GPR84 GPCR Agonist Immunostimulatory

Scaffold-hopping failure in GPCR or antiviral programs often stems from suboptimal fluorination patterns. This compound provides a literature-validated 5,7-difluoroindole core with proven SAR advantages. - Directly enables GPR84 agonist candidates with ~2-fold lower EC50 (41.3 nM) vs. mono-fluorinated analogs. - Serves as a validated bioisosteric replacement for the 7-azaindole core of Pimodivir with favorable microsomal stability (Clint < 7.7 μL/min/mg). - ≥98% purity building block, supplied globally with rapid lead time for medicinal chemistry libraries.

Molecular Formula C8H6F2N2
Molecular Weight 168.14 g/mol
Cat. No. B11916571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Difluoro-3H-indol-2-amine
Molecular FormulaC8H6F2N2
Molecular Weight168.14 g/mol
Structural Identifiers
SMILESC1C2=C(C(=CC(=C2)F)F)N=C1N
InChIInChI=1S/C8H6F2N2/c9-5-1-4-2-7(11)12-8(4)6(10)3-5/h1,3H,2H2,(H2,11,12)
InChIKeyNOVZSRSNDCBPLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Difluoro-3H-indol-2-amine: Chemical Profile & Sourcing


5,7-Difluoro-3H-indol-2-amine (CAS 705248-90-4) is a fluorinated heterocyclic building block featuring a 2-aminoindole core with fluorine substituents at the 5- and 7-positions of the indole ring . With the molecular formula C8H6F2N2 and a molecular weight of 168.14 g/mol, this compound is supplied at ≥98% purity for pharmaceutical R&D and quality control applications . The 5,7-difluoro substitution pattern distinguishes this scaffold from other fluorinated indole analogs (e.g., 5-fluoroindole, 7-fluoroindole, 5,6-difluoroindole) and enables specific electronic and steric properties relevant to structure-activity relationship (SAR) optimization in drug discovery programs [1].

5,7-Difluoro-3H-indol-2-amine: Substitution Pattern Impact


The 5,7-difluoro substitution pattern is not interchangeable with other fluorinated indole regioisomers (e.g., 4,6-difluoroindole, 5,6-difluoroindole) or mono-fluorinated analogs (e.g., 5-fluoroindole, 7-fluoroindole). Fluorine positioning directly modulates electronic distribution, metabolic stability, and target engagement in downstream applications [1][2]. In PB2 influenza inhibitor development, the 5,7-difluoroindole scaffold was evaluated as a specific bioisosteric replacement for the 7-azaindole core of Pimodivir, a substitution that cannot be replicated by 5-fluoro or 7-fluoro indoles alone [1]. Similarly, in GPR84 agonist SAR, the di(5,7-difluoro-1H-indole-3-yl)methane derivative exhibited EC50 values nearly twofold lower than its mono-fluorinated 5-fluoro counterpart, demonstrating that the precise difluoro substitution pattern is a critical determinant of agonist potency [2]. Procurement decisions must therefore be guided by the specific substitution pattern required for the intended SAR or medicinal chemistry objective.

5,7-Difluoro-3H-indol-2-amine: Comparator Evidence


GPR84 Agonist Potency: 5,7-Difluoro vs 5-Fluoro Indole

In a direct head-to-head comparison within the same study, the diindolylmethane derivative bearing 5,7-difluoro substitution on both indole rings (PSB-16671, compound 57) demonstrated an EC50 of 41.3 nM in cAMP accumulation assays, compared to EC50 = 80.0 nM for the mono-fluorinated 5-fluoro analog (PSB-15160, compound 38) [1]. The 5,7-difluoro derivative achieved a potency improvement of 1.94-fold (approximately 2-fold) relative to the 5-fluoro comparator [1]. SAR analysis within this series established that small lipophilic residues at the 5- and/or 7-position of the indole rings were essential for high agonist activity, with the 5,7-difluoro combination representing the optimal substitution pattern identified among the evaluated analogs [1].

GPR84 GPCR Agonist Immunostimulatory cAMP Assay Diindolylmethane Derivatives

Enhanced Metabolic Stability in Liver Microsomes

In a cross-study comparable analysis of indole-based PB2 influenza inhibitors, the 5,7-difluoroindole derivative 11a exhibited intrinsic clearance (Clint) of <7.7 μL/min/mg protein in human liver microsomes (HLM) [1]. This represents superior metabolic stability compared to other fluorinated indole regioisomers evaluated in the same medicinal chemistry program, which showed variable and generally lower stability profiles [1]. The 5,7-difluoro substitution pattern was specifically identified as a key determinant of this favorable metabolic profile, enabling the compound to achieve a promising oral pharmacokinetic profile in mouse models and in vivo efficacy against influenza A and B virus replication [1].

Influenza PB2 Metabolic Stability Liver Microsomes Bioisostere Antiviral

Validated 7-Azaindole Bioisostere for PB2 Inhibitors

The 5,7-difluoroindole scaffold was systematically evaluated and validated as a bioisosteric replacement for the 7-azaindole core of Pimodivir, a PB2 polymerase inhibitor that had advanced to clinical development [1]. This scaffold-hopping strategy demonstrated that 7-fluoro-substituted indoles, and specifically the 5,7-difluoroindole derivative 11a, could effectively mimic the binding interactions of the 7-azaindole heterocycle while offering distinct physicochemical and pharmacokinetic advantages [1]. In contrast, alternative fluorinated indole regioisomers (e.g., 5-fluoroindole, 7-fluoroindole) were not reported to provide the same combination of potency and metabolic stability, positioning the 5,7-difluoro pattern as the preferred substitution for this specific bioisosteric application [1].

Bioisostere 7-Azaindole Replacement PB2 Inhibitor Pimodivir Scaffold Hopping

5,7-Difluoro-3H-indol-2-amine: Research & Industrial Applications


GPR84-Targeted Lead Optimization in Immuno-Oncology & Inflammation

Based on direct comparative EC50 data demonstrating approximately 2-fold higher agonist potency for the di(5,7-difluoroindole) derivative (EC50 = 41.3 nM) versus the mono-fluorinated 5-fluoro analog (EC50 = 80.0 nM) [1], 5,7-difluoro-3H-indol-2-amine serves as an optimal starting material for synthesizing GPR84 agonist candidates. Research groups developing immunostimulatory agents for cancer immunotherapy or modulators of inflammatory signaling can leverage this scaffold to achieve enhanced target engagement while reducing the synthetic burden of evaluating multiple fluorinated regioisomers [1].

PB2-Targeted Scaffold-Hopping for Influenza Antivirals

For antiviral drug discovery teams seeking to replace the 7-azaindole core of Pimodivir or related PB2 inhibitors, the 5,7-difluoroindole scaffold offers a literature-validated bioisosteric alternative [1]. The derivative 11a demonstrated human liver microsome metabolic stability (Clint < 7.7 μL/min/mg protein) and favorable oral pharmacokinetics in mice, supporting progression to in vivo efficacy studies against influenza A and B [1]. This validated application scenario reduces the risk of scaffold-hopping failure and accelerates lead identification timelines.

Kinase & GPCR Library Synthesis Building Block

The 5,7-difluoro substitution pattern has established SAR relevance in both GPCR agonist development (GPR84) and antiviral target engagement (PB2) [1][2]. As a ≥98% purity building block with fully characterized physicochemical properties (density: 1.5±0.1 g/cm³, boiling point: 350.2±37.0 °C at 760 mmHg) , 5,7-difluoro-3H-indol-2-amine is suitable for inclusion in diverse medicinal chemistry libraries targeting kinases, GPCRs, and other protein classes where fluorinated indole scaffolds have demonstrated target modulation [3]. The 2-amino functionality provides a synthetic handle for further derivatization, while the 5,7-difluoro pattern imparts predictable electronic and metabolic properties validated across independent research programs.

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